N-(2-Hydroxyphenyl)-2-pyridinecarboxamide
Overview
Description
N-(2-hydroxyphenyl)-2-pyridinecarboxamide is an aromatic amide.
Scientific Research Applications
Crystal Chemistry and Structural Analysis
N-(2-Hydroxyphenyl)-2-pyridinecarboxamide and related compounds have been studied for their crystal chemistry and intermolecular interactions. For instance, Malone et al. (1997) investigated the synthesis, characterization, and crystal chemistry of N,N'-diphenylisophthalamide and related compounds, highlighting the importance of intramolecular hydrogen bonding in these structures (Malone et al., 1997). Similarly, Chen et al. (2011) synthesized (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide and analyzed its crystal structure using X-ray diffraction, which elucidates the molecular conformation influenced by hydrogen bonding (Chen et al., 2011).
Synthesis and Properties
Stavenuiter et al. (1985) explored the synthesis of 5-phenyl-2-pyridinamine, a pyrolysis product of phenylalanine, and its metabolites, highlighting the methodological advancements in the synthesis of these compounds (Stavenuiter et al., 1985). Additionally, Zheng Jufang (2009) studied the DNA-binding properties of N-substituted pyridinecarboxamide, providing insights into the molecular interactions of these compounds with DNA (Zheng Jufang, 2009).
Polymer Science
Yang and Lin (1995) investigated aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine, a compound related to N-(2-Hydroxyphenyl)-2-pyridinecarboxamide. This research contributes to the development of materials with improved properties for industrial applications (Yang & Lin, 1995).
Drug Discovery and Molecular Interactions
In the field of drug discovery, Schroeder et al. (2009) discovered BMS-777607, a selective inhibitor of the Met kinase superfamily, featuring a structure related to N-(2-Hydroxyphenyl)-2-pyridinecarboxamide (Schroeder et al., 2009). This underlines the potential of such compounds in therapeutic applications.
properties
IUPAC Name |
N-(2-hydroxyphenyl)pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-7-2-1-5-9(11)14-12(16)10-6-3-4-8-13-10/h1-8,15H,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNPYGMCQVAXJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357067 | |
Record name | BAS 00134377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyphenyl)-2-pyridinecarboxamide | |
CAS RN |
88530-99-8 | |
Record name | BAS 00134377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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